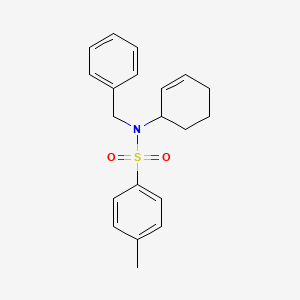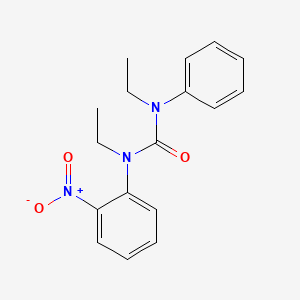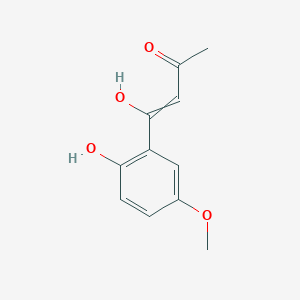
Tetrapropyl (trimethylsilyl)imidodiphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrapropyl (trimethylsilyl)imidodiphosphate is a chemical compound that belongs to the class of imidodiphosphates It is characterized by the presence of both tetrapropyl and trimethylsilyl groups attached to an imidodiphosphate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetrapropyl (trimethylsilyl)imidodiphosphate typically involves the reaction of imidodiphosphoric acid derivatives with silylating agents. One common method includes the use of hexamethyldisilazane, bis(trimethylsilyl)acetamide, or diethyl(trimethylsilyl)amine as silylating reagents. These reactions are usually carried out in solvents like 1,4-dioxane at elevated temperatures (100-110°C) to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Tetrapropyl (trimethylsilyl)imidodiphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can lead to the formation of phosphines or other reduced phosphorus species.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates, while reduction can produce phosphines.
Wissenschaftliche Forschungsanwendungen
Tetrapropyl (trimethylsilyl)imidodiphosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound can be employed in biochemical studies to investigate the role of phosphorus in biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of tetrapropyl (trimethylsilyl)imidodiphosphate involves its interaction with molecular targets through its phosphorus and silyl groups. These interactions can lead to the activation or inhibition of specific biochemical pathways. The compound’s ability to form stable complexes with various substrates makes it a valuable tool in catalysis and other chemical processes .
Vergleich Mit ähnlichen Verbindungen
- Tetrapropyl imidodiphosphate
- Trimethylsilyl imidodiphosphate
- Tetrapropyl (trimethylsilyl)phosphate
Comparison: Tetrapropyl (trimethylsilyl)imidodiphosphate is unique due to the presence of both tetrapropyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and versatility in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
64909-42-8 |
|---|---|
Molekularformel |
C15H37NO6P2Si |
Molekulargewicht |
417.49 g/mol |
IUPAC-Name |
1-[[dipropoxyphosphoryl(trimethylsilyl)amino]-propoxyphosphoryl]oxypropane |
InChI |
InChI=1S/C15H37NO6P2Si/c1-8-12-19-23(17,20-13-9-2)16(25(5,6)7)24(18,21-14-10-3)22-15-11-4/h8-15H2,1-7H3 |
InChI-Schlüssel |
AHVLKMRVPJSHSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=O)(N([Si](C)(C)C)P(=O)(OCCC)OCCC)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


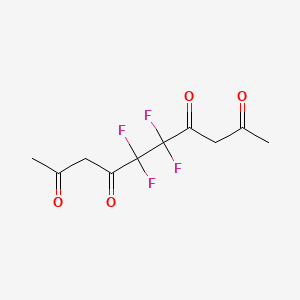



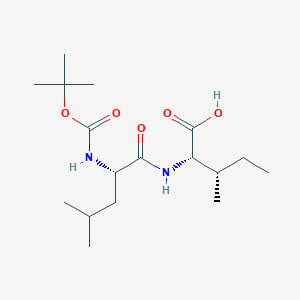
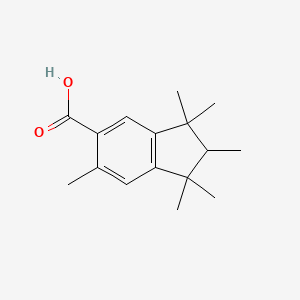

![Benzoic acid, 2-[[3-[[[4-(acetylamino)phenyl]amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-4-[[(2,3-dichlorophenyl)amino]carbonyl]-, methyl ester](/img/structure/B14491728.png)
